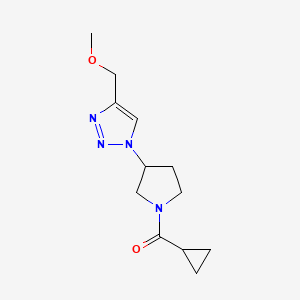

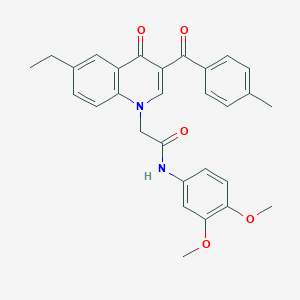

![molecular formula C16H16N4O3S B2427469 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2319850-95-6](/img/structure/B2427469.png)

3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . In a similar vein, benzimidazolones can be synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one .Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications

Anticancer Properties

The compound has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell cycle progression, inducing apoptosis (programmed cell death), and suppressing angiogenesis (the formation of new blood vessels that feed tumors). Further studies are needed to explore its specific mechanisms and potential clinical applications .

Antidiabetic Effects

Given its thiazolidinedione structure, this compound has been explored for its antidiabetic properties. It may act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose homeostasis. By enhancing insulin sensitivity and modulating glucose metabolism, it could be a valuable candidate for diabetes management .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways. Its potential as an anti-inflammatory agent warrants further investigation .

Neuroprotective Potential

Researchers have explored the compound’s impact on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may protect neurons from oxidative stress, reduce neuroinflammation, and enhance cognitive function. However, more rigorous studies are necessary to validate its neuroprotective properties .

Antimicrobial Applications

The compound’s benzimidazole and thiazolidinedione moieties hint at potential antimicrobial activity. It could be evaluated against bacterial, fungal, and parasitic infections. Early findings indicate moderate antimicrobial effects, but additional research is essential to determine its clinical relevance .

Cardiovascular Health

Due to its PPARγ agonist activity, this compound might impact cardiovascular health. It could regulate lipid metabolism, reduce atherosclerosis, and improve endothelial function. Clinical trials are needed to assess its cardiovascular benefits .

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cancer, diabetes, and various infectious diseases .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific structures .

Result of Action

The effects of imidazole derivatives can vary widely, depending on their specific targets and modes of action . These can include effects such as inhibition of enzyme activity, modulation of receptor signaling, and disruption of cell membrane integrity .

Future Directions

properties

IUPAC Name |

3-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S/c21-14-8-24-16(23)20(14)11-3-5-19(6-4-11)15(22)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,9,11H,3-6,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFKKFXKUMQUCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}propanoic acid](/img/structure/B2427389.png)

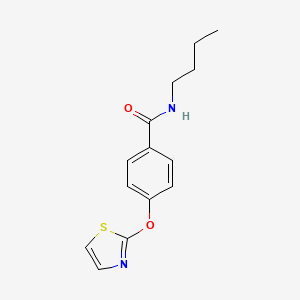

![2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2427392.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2427398.png)

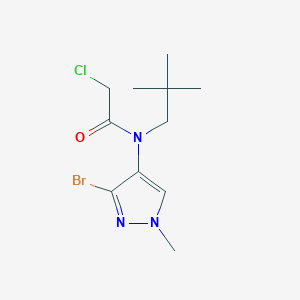

![2-Chloro-N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]propanamide](/img/structure/B2427403.png)

![(Z)-2-(2-methyl-3-phenylacryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2427405.png)

![1-[2-(4-methylphenoxy)ethyl]-1H-benzotriazole](/img/structure/B2427406.png)

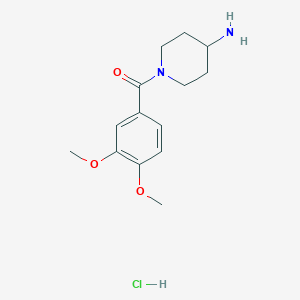

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2427408.png)